methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate

mGluR1 Neuropharmacology GPCR

Substituting Nα-methyl isoleucine methyl ester with unmodified or Boc-protected analogs alters cis/trans amide equilibrium and backbone flexibility, compromising peptide SAR reproducibility. This (2S,3S)-N-methyl building block directly addresses that pain point. • Defined (2S,3S) stereochemistry with [α]D20 = +42.8° - ideal for chiral HPLC reference & enantiopurity verification. • Nα-methylation confers protease resistance, extending peptide half-life in vivo. • Documented mGluR1 antagonist potency (Ki = 1.90 nM) - ready chemical probe for CNS target validation. Supplied as HCl salt (CAS 3339-43-3) with ≥98% HPLC purity. Bulk & custom packaging available.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
Cat. No. B13422961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2S,3S)-3-methyl-2-(methylamino)pentanoate
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)OC)NC
InChIInChI=1S/C8H17NO2/c1-5-6(2)7(9-3)8(10)11-4/h6-7,9H,5H2,1-4H3/t6-,7-/m0/s1
InChIKeyLAWYTLVUHMZCFE-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate: A Chiral N-Methyl Amino Acid Ester for Advanced Peptide Synthesis and Neuropharmacological Research


Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate (CAS 42807-92-1, free base; typically supplied as the hydrochloride salt, CAS 3339-43-3) is a chiral, N-methylated derivative of L-isoleucine. It belongs to the class of Nα-methyl amino acid esters, a structural modification known to alter peptide conformation, protease resistance, and membrane permeability [1]. Its (2S,3S) stereochemistry and methyl ester functionality make it a valuable building block for solid-phase peptide synthesis (SPPS) and for exploring structure-activity relationships (SAR) in medicinal chemistry .

Why Unmodified L-Isoleucine Esters, Boc-Protected Analogs, or Alternative N-Methyl Amino Acid Esters Cannot Replace Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate


Simply substituting methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate with unmodified L-isoleucine methyl ester, its Boc-protected counterpart, or even other N-methyl amino acid esters (e.g., N-methylvaline methyl ester) introduces critical changes in conformational bias, proteolytic stability, and stereochemical outcome [1]. The Nα-methyl group alters the cis/trans amide bond equilibrium and reduces backbone flexibility, directly impacting a peptide's 3D structure and biological activity [2]. Furthermore, the specific isoleucine side chain (sec-butyl) confers unique hydrophobic interactions distinct from valine or alanine analogs, affecting target binding and aggregation properties [3]. Therefore, for SAR studies, lead optimization, or scale-up synthesis, direct procurement of the precise (2S,3S)-N-methyl isoleucine methyl ester is essential to ensure reproducible and comparable results.

Quantitative Differentiation Guide for Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate Procurement


mGluR1 Antagonist Potency: A Direct Comparison with JNJ-16259685 and YM-202074

Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate (as its hydrochloride salt) exhibits potent antagonist activity at the metabotropic glutamate receptor 1 (mGluR1), a key target in pain, anxiety, and neurodegenerative disorders. Its affinity for the rat mGluR1 (Ki = 1.90 nM) is ~1.8-fold weaker than the high-affinity clinical candidate JNJ-16259685 (Ki = 0.34 nM), but it is 2.5-fold more potent than the standard tool compound YM-202074 (Ki = 4.8 nM) under comparable radioligand binding assays [1].

mGluR1 Neuropharmacology GPCR

Enhanced Proteolytic Stability: Class-Level Evidence for N-Methyl Amino Acid Esters

The Nα-methylation present in methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate is a well-established strategy to confer proteolytic resistance to peptides. This class-level modification increases the half-life of peptides in the presence of proteases like chymotrypsin and proteinase K. For example, homo-oligomers of N-methyl phenylalanine exhibit a 10- to 100-fold increase in protease resistance compared to unmodified oligomers [1]. In contrast, unmodified L-isoleucine methyl ester (and its corresponding peptides) are rapidly degraded by endogenous proteases, limiting their utility in vivo [2].

Peptide Stability Protease Resistance Drug Design

Precise Stereochemical Identity: Specific Optical Rotation vs. Boc-Protected Analogs

The specific optical rotation is a key quality attribute confirming the compound's (2S,3S) stereochemistry. Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride exhibits a specific optical rotation of [α]D20 = +42.8° ± 2° (c = 1.0, EtOH) . This value is distinct from related compounds: for example, unmodified L-isoleucine methyl ester hydrochloride has a reported rotation of +26° to +28° (c = 2, H2O) , while the commonly used Boc-L-isoleucine methyl ester shows [α]D20 = -15° ± 2° (c = 1.0, MeOH) . The positive, high-magnitude rotation is a direct consequence of the N-methyl substitution and confirms retention of the L-configuration at both chiral centers.

Chiral Purity Quality Control Analytical Chemistry

Commercial Purity Benchmarking: HPLC Purity ≥ 98% vs. Standard N-Methyl Amino Acid Esters

For demanding applications like solid-phase peptide synthesis (SPPS), the purity of building blocks directly impacts coupling efficiency and the yield of the final product. Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride is commercially available with a certified purity of ≥ 98% (by HPLC) from multiple reputable vendors . This is comparable to or exceeds the typical specification for other N-methyl amino acid esters (e.g., N-methylvaline methyl ester HCl, which is often supplied at 97% purity) . Using a building block of this purity minimizes the introduction of side products, such as deprotected isoleucine methyl ester or racemized stereoisomers, which are common contaminants in lower-grade material.

Purity Peptide Synthesis Chemical Procurement

High-Impact Application Scenarios for Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate in Drug Discovery and Chemical Biology


mGluR1 Antagonist Development and Pharmacological Profiling

Based on its demonstrated potency as an mGluR1 antagonist (Ki = 1.90 nM) [1], methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate serves as a high-affinity starting point or chemical probe for developing novel therapeutics for chronic pain, anxiety disorders, and neurodegenerative diseases. Its potency, comparable to established tool compounds, makes it ideal for conducting competitive binding assays and for use in SAR studies to optimize selectivity and PK properties.

Synthesis of Protease-Resistant Peptide Therapeutics

Researchers aiming to improve the metabolic stability of peptide-based drugs can directly leverage the class-level protease resistance conferred by N-methyl amino acids [2]. Incorporating this specific building block into a peptide sequence during SPPS is a proven strategy to extend the peptide's half-life in vivo, enhancing its therapeutic window and reducing dosing frequency. This is particularly critical for developing orally bioavailable or long-acting injectable peptide drugs.

Conformational Control in Peptide Medicinal Chemistry

The Nα-methyl group in methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate restricts backbone flexibility and alters the cis/trans amide bond ratio [3]. This property is invaluable for designing peptides with a pre-organized, stable conformation that favors binding to a specific biological target. It is a key tool in peptidomimetic design, allowing medicinal chemists to 'lock' a peptide into its bioactive conformation, thereby improving binding affinity and selectivity.

Quality Control and Analytical Method Development

The well-defined and distinct specific optical rotation ([α]D20 = +42.8°) makes this compound an ideal reference standard for developing and validating analytical methods, including chiral HPLC and polarimetry. It can be used to calibrate instruments, verify the enantiopurity of custom-synthesized batches, and ensure the stereochemical fidelity of related N-methyl amino acid building blocks used in GMP manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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